molecular formula C13H18N2O3 B14018583 Benzyl (R)-6-hydroxy-1,4-diazepane-1-carboxylate

Benzyl (R)-6-hydroxy-1,4-diazepane-1-carboxylate

Cat. No.: B14018583
M. Wt: 250.29 g/mol
InChI Key: XWEDUWZFKDUGMQ-GFCCVEGCSA-N
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Description

Benzyl ®-6-hydroxy-1,4-diazepane-1-carboxylate is an organic compound featuring a benzyl group attached to a diazepane ring with a hydroxyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-6-hydroxy-1,4-diazepane-1-carboxylate typically involves the reaction of benzyl chloroformate with ®-6-hydroxy-1,4-diazepane under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl ®-6-hydroxy-1,4-diazepane-1-carboxylate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form various alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

Benzyl ®-6-hydroxy-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl ®-6-hydroxy-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the diazepane ring can modulate the compound’s overall conformation and reactivity. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: Similar in structure but lacks the diazepane ring.

    Benzyl benzoate: Contains a benzyl group but has a different ester linkage.

    Diazepam: Shares the diazepane ring but has different substituents.

Uniqueness

Benzyl ®-6-hydroxy-1,4-diazepane-1-carboxylate is unique due to the combination of its benzyl group, diazepane ring, and hydroxyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl (6R)-6-hydroxy-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C13H18N2O3/c16-12-8-14-6-7-15(9-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m1/s1

InChI Key

XWEDUWZFKDUGMQ-GFCCVEGCSA-N

Isomeric SMILES

C1CN(C[C@@H](CN1)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC(CN1)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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